molecular formula C20H12Br2 B3049216 2,2'-Binaphthalene, 3,3'-dibromo- CAS No. 198406-46-1

2,2'-Binaphthalene, 3,3'-dibromo-

Cat. No.: B3049216
CAS No.: 198406-46-1
M. Wt: 412.1 g/mol
InChI Key: ZQUVDVTYZAXUAL-UHFFFAOYSA-N
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Description

2,2’-Binaphthalene, 3,3’-dibromo- is a chemical compound with the molecular formula C20H12Br2. It is a derivative of binaphthalene, where two bromine atoms are substituted at the 3 and 3’ positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Binaphthalene, 3,3’-dibromo- typically involves the bromination of 2,2’-binaphthalene. One common method is the reaction of 2,2’-binaphthalene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at room temperature .

Industrial Production Methods

In an industrial setting, the production of 2,2’-Binaphthalene, 3,3’-dibromo- may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the precise control of reaction conditions, such as temperature and bromine concentration, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,2’-Binaphthalene, 3,3’-dibromo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted binaphthalenes depending on the nucleophile used.

    Oxidation Products: Binaphthoquinones and other oxygenated derivatives.

    Coupling Products: Larger polycyclic aromatic hydrocarbons.

Mechanism of Action

The mechanism of action of 2,2’-Binaphthalene, 3,3’-dibromo- in various applications involves its ability to interact with specific molecular targets. For example, in asymmetric synthesis, it acts as a chiral ligand that coordinates with metal catalysts to induce chirality in the reaction products. The bromine atoms play a crucial role in stabilizing the transition states and intermediates during these reactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Binaphthalene, 3,3’-dichloro-
  • 2,2’-Binaphthalene, 3,3’-dimethyl-
  • 2,2’-Binaphthalene, 3,3’-diethoxy-

Uniqueness

2,2’-Binaphthalene, 3,3’-dibromo- is unique due to the presence of bromine atoms, which impart distinct reactivity and electronic properties compared to its analogs. The bromine atoms enhance the compound’s ability to participate in substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-bromo-3-(3-bromonaphthalen-2-yl)naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12Br2/c21-19-11-15-7-3-1-5-13(15)9-17(19)18-10-14-6-2-4-8-16(14)12-20(18)22/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUVDVTYZAXUAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=CC4=CC=CC=C4C=C3Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578903
Record name 3,3'-Dibromo-2,2'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198406-46-1
Record name 3,3'-Dibromo-2,2'-binaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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